4,4-difluoro-N-methoxy-N,2,2-trimethylbutanamide
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Overview
Description
4,4-Difluoro-N-methoxy-N,2,2-trimethylbutanamide is an organic compound with the molecular formula C8H15F2NO2. This compound is part of the amide family and is characterized by the presence of two fluorine atoms and a methoxy group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-methoxy-N,2,2-trimethylbutanamide typically involves the reaction of 4,4-difluorobutyric acid with N-methoxy-N,2,2-trimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-methoxy-N,2,2-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
4,4-Difluoro-N-methoxy-N,2,2-trimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-methoxy-N,2,2-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-N-methoxy-N-methylacetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,4-Difluoro-N-methoxy-N-methylbenzamide: Another fluorinated amide with distinct properties and uses.
Uniqueness
4,4-Difluoro-N-methoxy-N,2,2-trimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H15F2NO2 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
4,4-difluoro-N-methoxy-N,2,2-trimethylbutanamide |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,5-6(9)10)7(12)11(3)13-4/h6H,5H2,1-4H3 |
InChI Key |
DKLYZHIHHBQQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(F)F)C(=O)N(C)OC |
Origin of Product |
United States |
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